![molecular formula C12H23NO2 B14304578 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine CAS No. 112218-29-8](/img/structure/B14304578.png)
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-methyl-1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol to form the dioxolane ring . The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate alkyl halides and piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. Catalysts such as Lewis acids (e.g., zinc chloride) or Brönsted acids (e.g., toluenesulfonic acid) are commonly used to facilitate the formation of the dioxolane ring .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the piperidine ring can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic applications, including as an antitumor agent.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine involves its interaction with specific molecular targets and pathways. For example, as a muscarinic acetylcholine receptor agonist, it can bind to and activate these receptors, leading to downstream signaling events . The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A related compound with a similar dioxolane ring structure.
2-Methyl-1,3-dioxolane: Another similar compound with a methyl group on the dioxolane ring.
1,3-Dioxane: A six-membered ring analog of dioxolane.
Uniqueness
1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine is unique due to the presence of both a piperidine ring and a 2-methyl-1,3-dioxolane moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
112218-29-8 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
1-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]piperidine |
InChI |
InChI=1S/C12H23NO2/c1-12(14-10-11-15-12)6-5-9-13-7-3-2-4-8-13/h2-11H2,1H3 |
Clé InChI |
XGNYXKLCBWOJEX-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)CCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


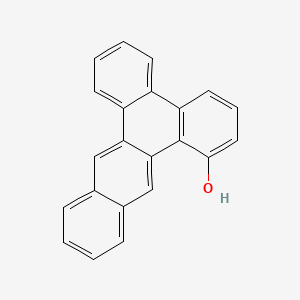
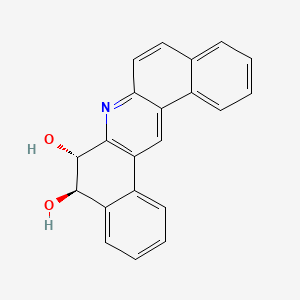
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
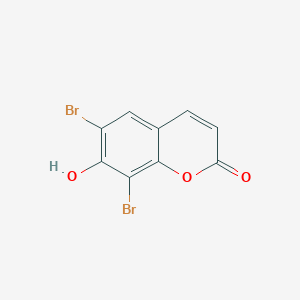

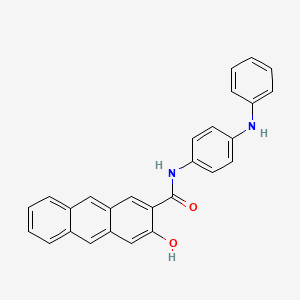
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
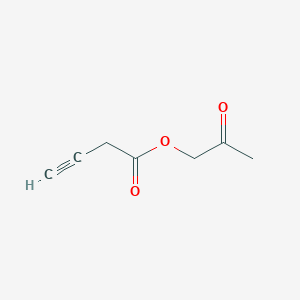
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
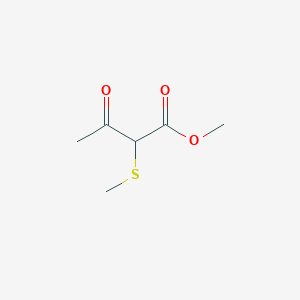

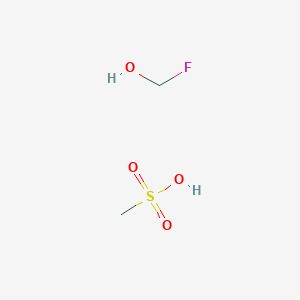
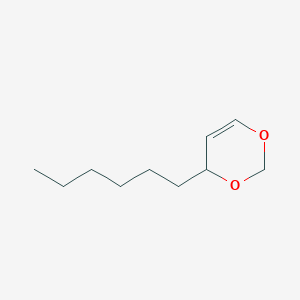
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
